2-(Chloromethyl)-2-methyloxirane IUPAC name and structure
2-(Chloromethyl)-2-methyloxirane IUPAC name and structure
An In-Depth Technical Guide to 2-(Chloromethyl)-2-methyloxirane for Advanced Research and Development
Abstract
2-(Chloromethyl)-2-methyloxirane, a substituted epoxide, is a highly versatile bifunctional reagent of significant interest in modern organic synthesis and medicinal chemistry. Its unique structure, combining a strained oxirane ring with a reactive primary alkyl chloride, provides two distinct handles for chemical modification. This guide offers a comprehensive overview of its chemical identity, synthesis, core reactivity, and applications, providing researchers, scientists, and drug development professionals with the technical insights required to effectively utilize this potent chemical building block. Methodologies are presented with a focus on the underlying mechanistic principles to inform experimental design and optimization.
Chemical Identity and Physicochemical Properties
2-(Chloromethyl)-2-methyloxirane is a chiral molecule featuring a quaternary stereocenter at the C2 position of the oxirane ring. Its identity is well-defined by several key descriptors.
| Identifier | Value | Source |
| IUPAC Name | 2-(chloromethyl)-2-methyloxirane | [1][2] |
| CAS Number | 598-09-4 | [1][3][4] |
| Molecular Formula | C₄H₇ClO | [1][3][4] |
| Molecular Weight | 106.55 g/mol | [1][3] |
| Canonical SMILES | CC1(CO1)CCl | [1] |
| InChI Key | VVHFXJOCUKBZFS-UHFFFAOYSA-N | [1][2] |
Structure:
Caption: 2D Structure of 2-(Chloromethyl)-2-methyloxirane
Synthesis Strategies: From Alkene to Epoxide
The primary and most economically viable route to 2-(Chloromethyl)-2-methyloxirane is the epoxidation of its alkene precursor, 3-chloro-2-methyl-1-propene, commonly known as methallyl chloride.[5] The choice of this precursor is driven by its widespread industrial availability. Several distinct protocols exist for this transformation, each with specific advantages.
Pathway 1: Halohydrin Formation and Intramolecular Cyclization
This classic two-step laboratory method proceeds via a halohydrin intermediate, which then undergoes base-induced ring closure.[3][5]
Mechanism & Rationale:
-
Halohydrin Formation: The reaction is initiated by treating methallyl chloride with an aqueous solution of N-bromosuccinimide (NBS). NBS serves as a source of electrophilic bromine (Br⁺), which reacts with the alkene pi bond to form a cyclic bromonium ion intermediate. Water, acting as a nucleophile, attacks the more substituted carbon of the bromonium ion, leading to the formation of a bromohydrin.
-
Epoxide Formation: A strong base, such as sodium hydroxide (NaOH), is then introduced. The base deprotonates the hydroxyl group of the halohydrin, forming an alkoxide. This alkoxide then acts as an internal nucleophile, displacing the adjacent halogen via an intramolecular SN2 reaction (a Williamson ether synthesis variant) to yield the stable three-membered oxirane ring.[5]
Experimental Protocol:
-
To a stirred suspension of 133.5 g (0.75 mol) of N-bromosuccinimide in 375 mL of water in a 1-L reactor, add 73.5 mL (0.75 mol) of methallyl chloride.[3]
-
Stir the mixture vigorously at room temperature and leave it overnight to ensure complete formation of the halohydrin intermediate.[3]
-
Cool the reaction mixture to 10°C in an ice bath.[3]
-
Slowly add an aqueous 50% sodium hydroxide solution (0.75 mol) dropwise, maintaining the internal temperature between 20-25°C to control the exothermic cyclization reaction.[3]
-
After the addition is complete, cease stirring and allow the mixture to stand for 2 hours, during which the organic product will separate as a lower phase.[3]
-
Separate the lower organic phase, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by vacuum distillation to yield the final product.[3]
Pathway 2: Catalytic Epoxidation with Hydrogen Peroxide
Modern synthetic efforts prioritize environmentally benign processes. Catalytic epoxidation using hydrogen peroxide (H₂O₂) as the terminal oxidant represents a greener alternative to traditional methods that often generate significant waste.[6]
Mechanism & Rationale: This method employs a catalyst, such as a heteropoly acid salt, to activate hydrogen peroxide.[6] The catalyst facilitates the transfer of an oxygen atom from the peroxide to the double bond of methallyl chloride. This approach avoids the use of halogenating agents and stoichiometric base, reducing salt waste. The catalyst can often be recovered and reused, enhancing the economic and environmental viability of the process.[6] Conversion rates of methallyl chloride up to 96% with a 95% selectivity for the epoxide have been reported.[6]
Caption: Key synthetic pathways to 2-(Chloromethyl)-2-methyloxirane.
Asymmetric Synthesis Considerations
The C2 carbon of 2-(chloromethyl)-2-methyloxirane is a chiral center, meaning the molecule exists as a pair of enantiomers ((R) and (S)). For applications in drug development, accessing enantiomerically pure epoxides is often critical, as different enantiomers can exhibit vastly different pharmacological activities.
While the aforementioned methods typically produce a racemic mixture, stereoselective syntheses are an active area of research. Strategies include:
-
Biocatalysis: Employing enzymes, such as peroxygenases, for the asymmetric epoxidation of the alkene precursor could provide a direct route to enantiopure products.[5]
-
Chiral Starting Materials: A general strategy for producing chiral epoxides involves the conversion of readily available chiral molecules, such as amino acids, into chiral chlorohydrins, followed by base-induced cyclization with an inversion of configuration.[5][7]
Core Reactivity and Mechanistic Insights
The synthetic utility of 2-(chloromethyl)-2-methyloxirane stems from the dual reactivity of its functional groups. The high ring strain of the epoxide (approximately 25 kcal/mol) makes it a potent electrophile, while the chloromethyl group behaves as a classic primary alkyl halide.[5]
Epoxide Ring-Opening Reactions
The oxirane ring is readily opened by a wide range of nucleophiles. The regiochemical outcome of this attack is highly dependent on the reaction conditions.
-
Basic or Neutral Conditions (SN2 Pathway): Under basic or neutral conditions, nucleophilic attack occurs preferentially at the less sterically hindered carbon atom (C3). This is a classic SN2 mechanism, where the nucleophile attacks the primary carbon, leading to the formation of a secondary alcohol.
-
Acidic Conditions (SN1-like Pathway): Under acidic conditions, the epoxide oxygen is first protonated, making the ring a much better leaving group. The reaction proceeds through a transition state with significant carbocation character. This positive charge is better stabilized at the more substituted tertiary carbon (C2). Consequently, the nucleophile will preferentially attack the C2 carbon, resulting in the formation of a primary alcohol.
Caption: Regioselectivity of nucleophilic epoxide ring-opening.
Reactions of the Chloromethyl Group
Independent of the epoxide, the chloromethyl group is an electrophilic site susceptible to SN2 displacement by a variety of nucleophiles (e.g., amines, thiols, cyanides). This allows for the introduction of diverse functionalities, making the molecule a valuable scaffold in multi-step syntheses.
Applications in Research and Drug Development
The bifunctional nature of 2-(chloromethyl)-2-methyloxirane makes it a powerful intermediate for constructing complex molecular architectures.
-
Polymer Chemistry: It serves as a monomer or cross-linking agent in the synthesis of polymers such as polyester resins and polyethers.[6] The epoxide can undergo ring-opening polymerization, while the chloro group can be used for subsequent polymer modification.
-
Pharmaceutical Synthesis: In drug development, epoxides are prized intermediates.[8] 2-(Chloromethyl)-2-methyloxirane allows for a sequential or orthogonal synthetic strategy. For instance, a nucleophile can first open the epoxide ring to install a key pharmacophore, followed by displacement of the chloride to attach a solubilizing group or another binding element. This controlled, stepwise approach is invaluable in the synthesis of complex active pharmaceutical ingredients (APIs).
Analytical Characterization
Unambiguous identification of 2-(chloromethyl)-2-methyloxirane is achieved through standard spectroscopic techniques. The expected spectral features provide a structural fingerprint.[5]
| Technique | Expected Signature | Rationale |
| ¹H NMR | Resonances for methyl (CH₃) protons; distinct signals for the two diastereotopic methylene (CH₂) protons of the oxirane ring; signal for the chloromethyl (CH₂Cl) protons. | Confirms the presence and connectivity of all proton-containing groups. |
| ¹³C NMR | Signals for the quaternary (C2) and methylene (C3) carbons of the oxirane ring; signal for the methyl carbon; signal for the chloromethyl carbon. | Defines the carbon skeleton of the substituted oxirane. |
| IR Spectroscopy | Characteristic C-O-C stretching vibrations for the epoxide ring; C-Cl stretching band. | Confirms the presence of the key functional groups. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z ≈ 106.5. | Confirms the molecular weight of the compound. |
Safety and Handling
2-(Chloromethyl)-2-methyloxirane is a hazardous chemical that requires strict handling protocols.
-
Hazards: It is classified as a flammable liquid and vapor. It is corrosive and causes severe skin burns and eye damage.[1][9] Inhalation and ingestion are harmful.[9]
-
Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames. Store in a tightly sealed container in a cool, dry place.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95220, 2-(Chloromethyl)-2-methyloxirane. Retrieved from [Link]
-
Koppenhoefer, B., & Schurig, V. (1988). (R)-Alkyloxiranes of High Enantiomeric Purity from (S)-2-Chloroalkanoic Acids via (S)-2-Chloroalkan-1-ols. Organic Syntheses, 66, 160. doi:10.15227/orgsyn.066.0160. Available at: [Link]
-
Gomes, P. A., & de Fátima, Â. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 2(1), 001-023. doi:10.37871/jbres1175. Available at: [Link]
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Chloromethyl)-2-methyloxirane, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 3. 2-(Chloromethyl)-2-methyloxirane synthesis - chemicalbook [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. jelsciences.com [jelsciences.com]
- 9. fishersci.com [fishersci.com]
